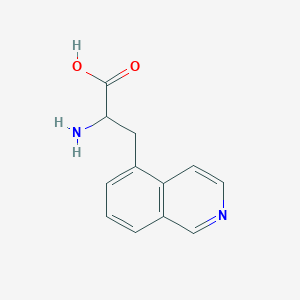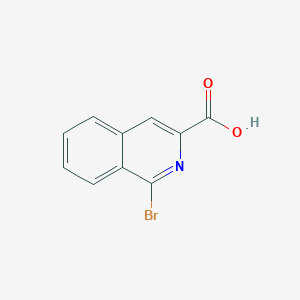
1-Bromoisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoisoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their presence in various natural products and their significant role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Another method involves the use of Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different isoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromoisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Bromoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- Isoquinoline-3-carboxylic acid
- 1-Chloroisoquinoline
- 4-Bromoisoquinoline
- 3-Bromoisoquinoline
Comparison: 1-Bromoisoquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical properties and reactivity compared to other isoquinoline derivatives. For example, the bromine atom makes it more reactive in substitution reactions, while the carboxylic acid group enhances its solubility in polar solvents .
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
1-bromoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
DJIVKJSFMQVJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


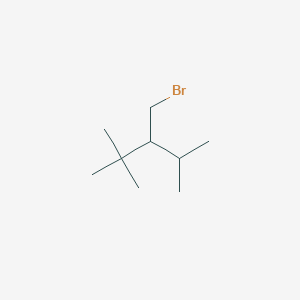
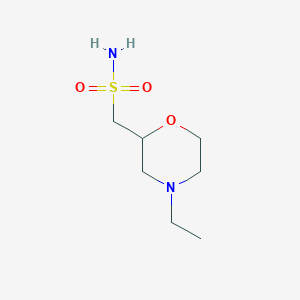
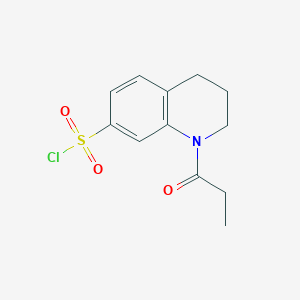

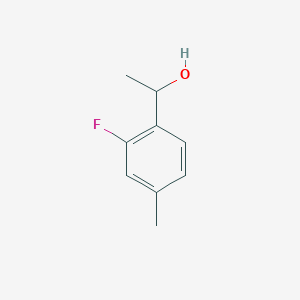

![10-Amino-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B15259885.png)
![[1-(Fluoromethyl)cyclohexyl]benzene](/img/structure/B15259891.png)
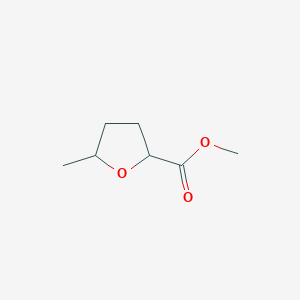


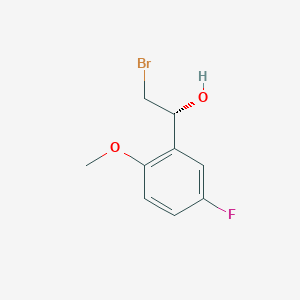
![tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate](/img/structure/B15259921.png)
